molecular formula C18H21N3O B5830225 1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzotriazole

1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzotriazole

Cat. No.: B5830225
M. Wt: 295.4 g/mol
InChI Key: ALOUWGDWKRQYPT-UHFFFAOYSA-N
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Description

1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their applications as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis. The specific structure of this compound includes a benzotriazole moiety linked to a phenoxyethyl group, which is further substituted with a methyl and isopropyl group.

Properties

IUPAC Name

1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13(2)15-9-8-14(3)12-18(15)22-11-10-21-17-7-5-4-6-16(17)19-20-21/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOUWGDWKRQYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzotriazole can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-propan-2-ylphenol with 2-chloroethylbenzotriazole under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenolic hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the benzotriazole ring or the phenoxyethyl group, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The substitution reactions can lead to the formation of various substituted benzotriazole derivatives.

Scientific Research Applications

1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzotriazole has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of other organic molecules

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its benzotriazole moiety is known to interact with certain enzymes, making it useful in biochemical assays.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structure can be modified to enhance its pharmacological properties.

    Industry: In industrial applications, this compound is used as a corrosion inhibitor and UV stabilizer. Its ability to absorb UV light and prevent degradation makes it valuable in the formulation of coatings, plastics, and other materials.

Mechanism of Action

The mechanism of action of 1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenoxyethyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzotriazole can be compared with other similar compounds, such as:

    1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperidine: This compound has a piperidine ring instead of a benzotriazole ring, which may result in different chemical and biological properties.

    1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]pyrrolidine: Similar to the piperidine derivative, this compound contains a pyrrolidine ring, which can affect its reactivity and interactions with molecular targets.

    1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3-[6-[2-(5-methyl-2-propan-2-ylphenoxy)ethylcarbamoylamino]hexyl]urea: This compound has a more complex structure with additional functional groups, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its benzotriazole moiety, which imparts specific properties such as UV absorption and corrosion inhibition, making it valuable in various applications.

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